2-Allylcyclopentanone
Overview
Description
2-Allylcyclopentanone is a chemical compound with the molecular formula C8H12O . It is also known by other names such as 2-prop-2-enylcyclopentan-1-one and allylcyclopentanone . The compound has a molecular weight of 124.18 g/mol .
Synthesis Analysis
The synthesis of 2-Allylcyclopentanone involves the enantioselective α-allylation of cyclic ketones via singly occupied molecular orbital catalysis . This process involves the one-electron oxidation of transiently generated enamines, which readily undergo allylic alkylation with a variety of commercially available allyl silanes .Molecular Structure Analysis
The InChI string for 2-Allylcyclopentanone isInChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2
. The Canonical SMILES representation is C=CCC1CCCC1=O
. Physical And Chemical Properties Analysis
2-Allylcyclopentanone has a density of 0.9±0.1 g/cm³ . Its boiling point is 173.6±9.0 °C at 760 mmHg . The compound has a vapour pressure of 1.3±0.3 mmHg at 25°C and an enthalpy of vaporization of 41.0±3.0 kJ/mol . The flash point is 55.8±13.7 °C . The compound has a molar refractivity of 36.9±0.3 cm³ . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Catalysis and Organic Synthesis
One significant application of cyclopentanone derivatives, closely related to 2-allylcyclopentanone, is in catalysis and organic synthesis. For instance, cyclopentanone has been identified as an effective cation-stabilizing electron-pair donor in calcium-catalyzed intermolecular carbohydroxylation of alkynes. This process highlights the compound's role in stabilizing cationic intermediates, facilitating the transition-metal-free synthesis of complex organic molecules (Stopka & Niggemann, 2015).
Medicinal Chemistry
In medicinal chemistry, derivatives similar to 2-allylcyclopentanone have been synthesized for toxicological studies. An example includes the synthesis and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac, a nonsteroidal anti-inflammatory drug. These metabolites are crucial for understanding the drug's pharmacokinetics and potential idiosyncratic reactions (Kenny et al., 2004).
Synthesis of Complex Molecules
The compound's utility extends to the synthesis of complex molecules such as spirocyclopentaneoxindoles and jasmonoid analogs. A novel phosphine-catalyzed [3+2] cycloaddition reaction involving methyleneindolinones and allylic compounds, yielding enantioselective spirocyclopentaneoxindoles, demonstrates the versatility of cyclopentanone derivatives in constructing oxindole frameworks with high enantiopurity (Tan, Candeias, & Barbas, 2011). Moreover, the synthesis of jasmonoid analogs via (π-allyl)palladium coupling of 2-(tributylstannyl)cyclopent-2-enone showcases the compound's role in generating bioactive molecules relevant to plant development and pest resistance (Parpal, Pandolfi, & Heguaburu, 2017).
Antioxidant Properties
Exploring antioxidant properties, studies have shown that certain cyclopentanone derivatives offer protective effects against oxidative stress. For example, 2-acetylcyclopentanone, an enolate-forming 1,3-dicarbonyl compound, demonstrated cytoprotective effects in warm ischemia-reperfusion injury of rat liver, suggesting its potential in mitigating oxidative stress-related damages (Kosharskyy et al., 2015).
Renewable High-Density Fuel Production
Additionally, cyclopentanone derivatives are being investigated for their potential in renewable high-density fuel production. A study demonstrated the synthesis of 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane from cyclopentanone derived from hemicellulose, marking a significant step towards sustainable fuel sources (Wang et al., 2017).
properties
IUPAC Name |
2-prop-2-enylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBLLIUKFYNXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448278 | |
Record name | 2-allylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30079-93-7 | |
Record name | 2-allylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary methods for synthesizing 2-allylcyclopentanone?
A1: A recent study [] highlights a novel catalytic approach for synthesizing 2-allylcyclopentanone. The research demonstrates that reacting 1-trimethylsilyloxycyclopent-1-ene with diallyl carbonate in the presence of a palladium-on-silica catalyst leads to the formation of 2-allylcyclopentanone. This method offers a potentially efficient and scalable alternative to traditional synthetic routes.
Q2: Are there any studies investigating the reactivity of 2-allylcyclopentanone derivatives?
A2: While the provided abstracts [, ] do not delve into the specific reactivity of 2-allylcyclopentanone itself, one abstract [] mentions the halogenation of enamines derived from 2-allylcyclopentanone and 2-allylcyclohexanone. This suggests that researchers are exploring the chemical modification of 2-allylcyclopentanone derivatives, potentially to investigate their reactivity and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.